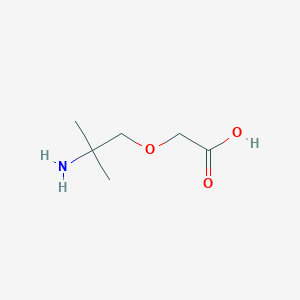

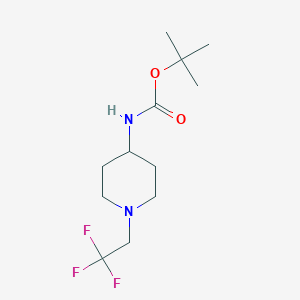

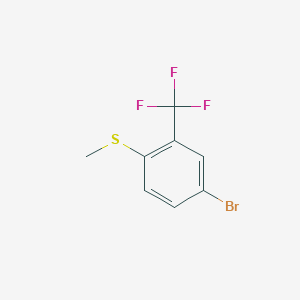

tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate

概要

説明

The compound tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the tert-butyl piperidin-4-ylcarbamate framework. These compounds are intermediates in the synthesis of biologically active compounds and have potential utility in medicinal chemistry, particularly in the development of anticancer drugs, ligands, and peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available materials. For example, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution . Another derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecules.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo further chemical transformations. For instance, they can be used in condensation reactions to synthesize more complex molecules, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These reactions are crucial for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and experimental characterizations. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides information on the typical bond lengths and angles in the piperazine-carboxylate framework . The molecular electrostatic potential and frontier molecular orbitals are analyzed using computational methods to predict reactivity and interaction with biological targets .

科学的研究の応用

Process Development and Pilot-Plant Synthesis

Researchers have developed a practical and scalable synthesis method for an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This compound is prepared through an efficient sequence starting from readily available materials, demonstrating the compound's role in streamlining the production of medically relevant molecules (Wenjie Li et al., 2012).

Synthesis of Quinolinones

Another study explored the synthesis of 4-trifluoromethyl-2-quinolinones, highlighting the compound's application in creating molecules with potential pharmaceutical uses. This method provides a convenient route to synthesize optionally substituted quinolinones, showcasing the versatility of tert-butyl N-arylcarbamates in organic synthesis (F. Leroux, O. Lefebvre, & M. Schlosser, 2006).

Inhibitor Synthesis for Rheumatoid Arthritis and Psoriasis

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. A novel six-step synthesis suitable for large-scale preparation was developed, demonstrating the compound's role in creating new therapeutic agents (John Y. L. Chung et al., 2006).

Synthesis of Pyrazoles

A study presented the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, illustrating the use of tert-butylhydrazine hydrochloride in creating molecules with potential for further chemical modifications and applications in diverse chemical research fields (M. Martins et al., 2012).

Intermediates for Biologically Active Compounds

Research into the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate underscores the compound's significance as an intermediate in producing biologically active compounds, such as crizotinib. This work highlights the broader implications of such compounds in drug development and synthesis (D. Kong et al., 2016).

特性

IUPAC Name |

tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBNHUWODLVVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)